molecular formula C9H10ClNO B13922597 2-(4-Chlorophenoxy)azetidine CAS No. 220510-76-9

2-(4-Chlorophenoxy)azetidine

Cat. No.: B13922597
CAS No.: 220510-76-9
M. Wt: 183.63 g/mol
InChI Key: IAAYNBIWNWIJBN-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the 4-chlorophenoxy group attached to the azetidine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)azetidine can be achieved through several methods. One common approach involves the reaction of 4-chlorophenol with azetidine in the presence of a suitable base. Another method includes the reaction of 3-azetylamine with 4-chlorobenzoic acid or its ester . The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination of 4-chlorophenol, followed by reaction with azetidine under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce various substituted azetidines .

Scientific Research Applications

2-(4-Chlorophenoxy)azetidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: Utilized in the production of polymers and other industrial materials

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

2-(4-Chlorophenoxy)azetidine can be compared with other similar compounds, such as:

Properties

CAS No.

220510-76-9

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

2-(4-chlorophenoxy)azetidine

InChI

InChI=1S/C9H10ClNO/c10-7-1-3-8(4-2-7)12-9-5-6-11-9/h1-4,9,11H,5-6H2

InChI Key

IAAYNBIWNWIJBN-UHFFFAOYSA-N

Canonical SMILES

C1CNC1OC2=CC=C(C=C2)Cl

Origin of Product

United States

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